3-Fluoro-4-cyanopyridine
Overview
Description
3-Fluoro-4-cyanopyridine is an organic compound with the molecular formula C6H3FN2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by a fluorine atom and a cyano group, respectively. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Mechanism of Action
Target of Action
3-Fluoro-4-cyanopyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties . .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 1221 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have a wide range of effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
It is known that fluoropyridines can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-cyanopyridine typically involves the fluorination of 4-cyanopyridine. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is 3-fluoro-4-aminopyridine.
Scientific Research Applications
3-Fluoro-4-cyanopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in oncology and neurology.
Industry: Utilized in the production of agrochemicals and materials science.
Comparison with Similar Compounds
- 3-Chloro-4-cyanopyridine
- 3-Bromo-4-cyanopyridine
- 3-Iodo-4-cyanopyridine
Comparison: 3-Fluoro-4-cyanopyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size make it particularly useful in medicinal chemistry for enhancing metabolic stability and binding affinity .
Properties
IUPAC Name |
3-fluoropyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQHDTRSEWCXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623019 | |
Record name | 3-Fluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113770-88-0 | |
Record name | 3-Fluoro-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113770-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoropyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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